molecular formula C11H15Cl2NO B7763559 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- CAS No. 73972-49-3

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-

Cat. No.: B7763559
CAS No.: 73972-49-3
M. Wt: 248.15 g/mol
InChI Key: IZGKPQZVDBIZCZ-UHFFFAOYSA-N
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Description

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is a halogenated amino alcohol derivative with the molecular formula C₁₁H₁₄Cl₂NO and a molecular weight of 248.14 g/mol. Its structure features a 2-methyl-1-propanol backbone substituted with a 3,4-dichlorobenzylamino group. This compound is categorized as an industrial-grade chemical, primarily used as an intermediate in organic synthesis or pharmaceutical manufacturing .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGKPQZVDBIZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224713
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73972-49-3
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221130
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221130
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- typically involves the reaction of 3,4-dichlorobenzylamine with 2-methyl-1-propanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases. In particular, studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are critical targets in Alzheimer's disease research. For example, modifications to similar compounds have resulted in enhanced potency against AChE and β-secretase, suggesting that 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- could be developed further as a therapeutic agent for Alzheimer’s disease .

Antimalarial Activity

Another area of interest is the compound's potential antimalarial activity. Research has indicated that derivatives of similar structures exhibit curative effects against Plasmodium berghei, the parasite responsible for malaria. This suggests that 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- might be explored for its antimalarial properties through further structural modifications .

Antiviral Applications

The compound's structure may also lend itself to antiviral applications. Similar compounds have been used as protease inhibitors for hepatitis C virus treatment. The ability to inhibit viral enzymes could be a pathway for developing antiviral therapies using 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- .

Anti-cancer Properties

Preliminary findings suggest that compounds with similar functional groups exhibit activity against various cancer cell lines. Investigating the anticancer potential of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- could lead to new therapeutic strategies in oncology .

Case Studies and Research Findings

StudyApplicationFindings
Neurodegenerative diseasesDemonstrated inhibition of AChE and β-secretase
AntimalarialCurative effects against Plasmodium berghei
Cancer therapyPotential activity against cancer cell lines

Mechanism of Action

The mechanism of action of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a serotonin uptake inhibitor, it binds to serotonin transporters, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include other amino-propanol derivatives with varying substituents on the benzylamino group or adjacent functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Features
2-(3,4-Dichlorobenzylamino)-2-methyl-1-propanol C₁₁H₁₄Cl₂NO 248.14 3,4-Dichlorobenzylamino Halogenated, amino alcohol
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride C₁₀H₁₅BrClNO 288.60 3-Bromobenzylamino Brominated, hydrochloride salt
BOC-(S)-2-Amino-3-[(4-methylbenzyl)thio]-1-propanol C₁₆H₂₅NO₂S 295.44 4-Methylbenzylthio, BOC-protected Thioether, chiral center
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol C₂₃H₂₅NO 331.45 Dibenzylamino, phenyl Chiral, bulky aromatic groups

Key Observations :

  • Halogenation Effects: The dichloro- and bromo-substituted analogs exhibit higher molecular weights and lipophilicity compared to non-halogenated derivatives. Chlorine’s electronegativity enhances stability and may improve binding to hydrophobic targets .
  • Functional Group Diversity : The BOC-protected thioether derivative introduces sulfur, increasing polarizability and altering reactivity (e.g., susceptibility to oxidation) .
  • Chirality: Compounds like (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol highlight the role of stereochemistry in biological activity, a factor less explored in the dichloro derivative .

Physical and Chemical Properties

Table 2: Physical Property Comparison
Property 2-(3,4-Dichlorobenzylamino)-2-methyl-1-propanol 3-[(3-Bromobenzyl)amino]-1-propanol HCl BOC-(S)-2-Amino-3-[(4-methylbenzyl)thio]-1-propanol
Boiling Point (°C) Not reported Not reported Not reported
Solubility Likely soluble in polar aprotic solvents High (due to HCl salt) Moderate (thioether reduces polarity)
Stability Stable under inert conditions Hygroscopic (salt form) Sensitive to oxidation (thioether)

Insights :

  • The hydrochloride salt of the bromo analog improves water solubility, advantageous for pharmaceutical formulations .
  • The dichloro derivative’s stability aligns with industrial-grade applications, where shelf life and handling are critical .

Biological Activity

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its cytotoxicity, neuroprotective properties, and potential applications in treating diseases.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C11_{11}H14_{14}Cl2_{2}N
  • Molecular Weight : 233.14 g/mol

This structure includes a propanol backbone with a dichlorobenzylamino group that may influence its interaction with biological targets.

Cytotoxicity

Research indicates that compounds similar to 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzylamino compounds can induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound Concentration (µM)Effect Observed
MCF7 (Breast)100Induction of apoptosis
A549 (Lung)50Cell cycle arrest
SH-SY5Y (Neuroblastoma)10Reduced viability

Neuroprotective Effects

In neuropharmacological studies, similar compounds have demonstrated neuroprotective properties against β-amyloid toxicity. These effects are attributed to the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission. For example, a related compound showed an IC50_{50} value of 0.268 µM against human AChE, suggesting that modifications to the benzylamine moiety can enhance neuroprotective activity .

Table 2: Neuroprotective Activity Against Aβ Toxicity

CompoundAChE Inhibition IC50_{50} (µM)Anti-Aβ Aggregation (%) at 10 µM
Compound III0.26866
Lead Compound3.3324.9

The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes. For instance, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling . Additionally, some studies suggest that these compounds may also modulate pathways involved in oxidative stress responses and inflammation.

Study on Anticancer Activity

In a study examining the anticancer activity of various cytokinin analogs (which share structural similarities with the target compound), it was found that certain derivatives could effectively reduce cell proliferation in multiple myeloma models. The mechanism involved was linked to the suppression of cyclin D1 and D2 transcription, leading to cell cycle arrest and apoptosis .

Neuroprotective Study

Another significant study focused on the neuroprotective properties of benzylamine derivatives against neurodegenerative conditions. The results indicated that these compounds could significantly reduce neuronal death induced by toxic agents like β-amyloid peptides through modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- with high purity?

  • Methodological Answer : Optimize the reaction using reductive amination between 2-methyl-2-propanol derivatives and 3,4-dichlorobenzylamine. Employ catalysts like sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from toluene can enhance purity. Monitor intermediates using TLC and confirm final product structure via 1H^1H-NMR (e.g., δ 1.4 ppm for methyl groups) and LC-MS (m/z ~284 [M+H]+^+) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to resolve stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl). Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C11_{11}H14_{14}Cl2_2NO). Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). FT-IR can identify functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC and LC-MS. Protect from light using amber vials. Stability is influenced by the dichlorobenzyl group’s susceptibility to hydrolysis; buffer solutions (pH 1–9) can test pH-dependent degradation .

Advanced Research Questions

Q. What experimental designs are effective for studying the compound’s inhibition of enzymes like stearoyl-CoA desaturase (SCD1)?

  • Methodological Answer : Use HepG2 cells or rat liver microsomes to measure SCD1 activity via 14C^{14}C-oleate incorporation into triglycerides. Compare IC50_{50} values with known inhibitors (e.g., CVT-11127). Perform dose-response assays (0.1–100 µM) and validate specificity using siRNA knockdown. Pair with lipidomics (LC-MS/MS) to profile changes in unsaturated fatty acids .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer : Replicate studies under standardized conditions (cell lines, assay protocols). Evaluate off-target effects using kinase profiling panels. Employ molecular docking (AutoDock Vina) to predict binding interactions with SCD1 vs. unrelated targets. Validate via site-directed mutagenesis of predicted binding residues .

Q. What strategies enhance regioselective modification of the dichlorobenzylamino group?

  • Methodological Answer : Use protecting groups (e.g., Boc for the amino group) during derivatization. For halogen replacement, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via 19F^{19}F-NMR if fluorinated analogs are synthesized. Computational modeling (Gaussian DFT) can predict reactive sites .

Q. How does the 3,4-dichlorobenzyl substituent influence pharmacokinetic properties compared to non-halogenated analogs?

  • Methodological Answer : Compare logP (octanol/water partition) values via shake-flask assays. Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition screening. Use Caco-2 monolayers to measure permeability. Halogenation typically increases lipophilicity but may reduce oral bioavailability due to higher molecular weight .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) to calculate IC50_{50}. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Use principal component analysis (PCA) for omics datasets to identify key metabolic pathways affected .

Q. How can researchers address low reproducibility in enzyme inhibition assays?

  • Methodological Answer : Standardize enzyme sources (e.g., recombinant SCD1), substrate concentrations, and incubation times. Include positive controls (e.g., CVT-11127) in each assay plate. Use automated liquid handlers to minimize pipetting errors. Validate results across independent labs .

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